4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound characterized by the presence of both thiazole and pyrazole rings. Its molecular formula is CHNS, and it has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound serves as a significant building block in synthesizing various pharmacologically active molecules, making it valuable in drug discovery and development.
The compound can be synthesized through several chemical reactions, with various methods documented in scientific literature. It is also commercially available from chemical suppliers for research purposes.
The synthesis of 4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine typically involves the formation of the thiazole ring followed by the construction of the pyrazole ring. A common synthetic route includes:
The synthesis can be optimized for high yield and purity using advanced techniques such as continuous flow reactors and purification methods like recrystallization and chromatography.
The molecular structure of 4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine consists of a thiazole ring fused to a pyrazole moiety. The specific arrangement of atoms contributes to its unique chemical properties.
4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine can undergo various chemical transformations:
These reactions can yield various derivatives that may possess different biological activities.
The mechanism of action for 4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine is still under investigation, but it is believed to involve interactions with biological targets such as enzymes or receptors relevant to antimicrobial activity. Environmental factors like pH and temperature may influence its efficacy and stability .
The compound's physical properties include its solubility characteristics, which can vary based on solvent type and concentration. Specific data on solubility have not been extensively documented.
Key chemical properties include:
4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine has several scientific applications:
Thiazole-pyrazole hybrids represent a strategically important class of heterocyclic architectures in medicinal chemistry due to their broad-spectrum bioactivities and capacity for targeted molecular interactions. These hybrid systems leverage the complementary pharmacological profiles of both rings: the thiazole moiety contributes to electron-rich aromaticity and hydrogen-bonding capability, while the pyrazole ring offers metabolic stability and conformational rigidity [1]. This combination enables precise interactions with diverse biological targets, including kinases, bacterial enzymes, and viral proteases [2].
The molecular hybridization approach significantly enhances bioactivity through several mechanisms: (1) Improved target affinity via simultaneous engagement of multiple binding pockets; (2) Enhanced pharmacokinetic profiles through balanced lipophilicity-hydrophilicity ratios; and (3) Circumvention of resistance mechanisms in microbial and cancer targets [1] [5]. For instance, pyrazole-thiazole conjugates demonstrate dual inhibitory action against both cyclooxygenase (COX) and bacterial gyrase, addressing resistance development in Gram-positive pathogens [2]. The structural versatility of these hybrids allows extensive optimization, as evidenced by their activity against mycobacterial targets like CYP51 (lanosterol 14α-demethylase) and InhA (enoyl-ACP reductase) in Mycobacterium tuberculosis [5].
Table 1: Bioactivity Spectrum of Representative Thiazole-Pyrazole Hybrids
Structural Features | Biological Activity | Potency Range | Primary Mechanism |
---|---|---|---|
5-Amino-pyrazole core linked to 4-methylthiazole | Antimycobacterial | MIC: 12.5 µg/mL (H37Rv) | CYP51 inhibition |
Pyrazoline-thiazolidinone conjugate | Broad-spectrum antimicrobial | MIC: 4-16 µg/mL (MRSA) | Cell membrane disruption |
Thiazolyl-1,2,3-triazolyl-pyrazole | Antifungal | MIC: 5.1 µg/mL (A. niger) | Ergosterol biosynthesis inhibition |
Trifluoromethyl-substituted hybrid | Anticancer | IC₅₀: 7.30-26.72 µM | Kinase inhibition |
The investigation of thiazolyl-pyrazolyl scaffolds has evolved through three distinct phases in medicinal chemistry. The initial exploratory phase (1980s-2000s) focused on simple 2-aminothiazole derivatives conjugated with unsubstituted pyrazoles, primarily evaluated for basic antimicrobial activity against model organisms like E. coli and S. aureus [2]. These early hybrids demonstrated moderate activity (MIC 100-500 µg/mL), but revealed crucial structure-activity relationships (SAR), particularly the importance of electron-donating groups at the thiazole C4 position for enhancing bacterial membrane penetration [2].
The second generation (2000-2015) incorporated structural complexity through triazole linkers and optimized substituents. Khalil's seminal work demonstrated that acetyl glucoside-modified pyrazolyl-thiazoles exhibited 8-fold potency improvement (MIC 25 µg/mL) against B. subtilis compared to first-generation compounds, attributed to enhanced water solubility and target affinity [4]. This period also witnessed the expansion into anticancer research, where 3-(p-chlorophenyl)-1-phenylpyrazole-thiazole hybrids showed selective cytotoxicity against lung cancer cell lines through tubulin polymerization inhibition [5] [8].
The current generation (2015-present) focuses on target-guided synthesis against validated biological targets. Hybrids such as compound 6i (featuring a trifluoromethyl group) achieve MIC values of 12.5 µg/mL against M. tuberculosis H37Rv through specific CYP51 binding, as confirmed by molecular docking studies [5]. Modern design incorporates computational approaches including DFT calculations and ADME prediction to optimize electronic properties and pharmacokinetic profiles simultaneously. The evolution toward molecular target specificity is exemplified by recent hybrids designed as dual InhA-VEGFR2 inhibitors for integrated antitubercular host-directed therapy [5] [8].
Table 2: Key Milestones in Thiazole-Pyrazole Hybrid Development
Time Period | Design Approach | Representative Compound | Therapeutic Advance |
---|---|---|---|
1980-2000 | Simple conjugated systems | 2-(1H-pyrazol-5-yl)thiazole | Baseline antimicrobial activity (MIC 100-500 µg/mL) |
2000-2015 | Triazole-linked hybrids | 4-(1H-pyrazol-5-ylmethyl)-1,3-thiazol-2-amine | Improved antifungal potency (MIC 25-50 µg/mL) |
2015-Present | Target-guided multifunctional hybrids | 3-(Trifluoromethyl)-1-[4-(p-tolyl)thiazol-2-yl]-1H-pyrazol-5-amine | Selective antitubercular (MIC 12.5 µg/mL) and anticancer activity |
The compound 4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine (CAS: 1171174-91-6) exemplifies a privileged pharmacophore due to its balanced molecular properties and strategic positioning within medicinal chemistry space. Its structural architecture comprises three key pharmacophoric elements: (1) The 4-methylthiazole ring provides aromatic π-system functionality for hydrophobic pocket interactions; (2) The 5-aminopyrazole moiety serves as both hydrogen-bond donor (NH₂) and acceptor (pyridinic nitrogen); and (3) The direct C-C bond between heterocycles maintains planarity for optimal DNA intercalation or enzyme binding [6].
This hybrid occupies a strategic position within chemical space, evidenced by calculated properties: Molecular weight (270.35 g/mol), hydrogen bond acceptors (4 atoms), hydrogen bond donors (2 atoms), and calculated logP (2.78) all comply with Lipinski's rule of five for drug-likeness [6]. The molecule contains three hydrogen-bonding sites that facilitate target engagement: The pyrazole-NH (donor), thiazole nitrogen (acceptor), and primary amine (bifunctional donor/acceptor). These features enable interactions with biological targets including fungal CYP51 through coordination to heme iron, and bacterial DNA gyrase via binding to the ATP pocket [5] [6].
When classified within existing hybrid scaffolds, this compound bridges pyrazolyl-thiazole amines and aminopyrazolyl-thiazoles. Its bioactivity profile aligns with antimycobacterial chemotypes but distinguishes itself through the unsubstituted amino group at pyrazole-C5, which enhances solubility and reduces metabolic deactivation compared to N-alkylated analogs. The 4-methyl group on the thiazole ring provides optimal electron-donating capacity without steric hindrance observed in bulkier aryl substituents [5] [6]. The compound serves as a versatile synthon for further derivatization, particularly through acylation or Schiff base formation at the primary amine, enabling chemical expansion while preserving core pharmacophore integrity [6].
Table 3: Molecular Properties and Pharmacophore Features
Parameter | Value/Description | Medicinal Chemistry Significance |
---|---|---|
Systematic Name | 3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine | Precise chemical identification |
Molecular Formula | C₁₄H₁₄N₄S | Balanced heteroatom content for bioactivity |
Hydrogen Bond Donors | 2 (NH₂ + pyrazole-NH) | Target engagement capability |
Hydrogen Bond Acceptors | 4 (thiazole-N, pyrazole-N, NH₂) | Enhanced binding affinity |
logP (Calculated) | 2.78 | Optimal membrane permeability |
Key Pharmacophores | 4-Methylthiazole, 5-aminopyrazole | Synergistic bioactivity |
Derivatization Sites | C5-amino group, thiazole-C2 | SAR expansion potential |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: